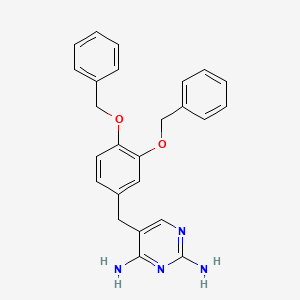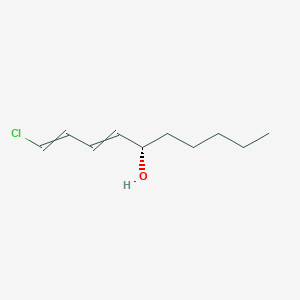
(5S)-1-chlorodeca-1,3-dien-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-1-chlorodeca-1,3-dien-5-ol is an organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and conjugated double bonds within a ten-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1-chlorodeca-1,3-dien-5-ol typically involves the chlorination of deca-1,3-diene followed by the introduction of a hydroxyl group at the fifth carbon. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the hydroxylation step may be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-1-chlorodeca-1,3-dien-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-chlorodeca-1,3-dien-5-one or 1-chlorodeca-1,3-dien-5-al.
Reduction: Formation of 1-chlorodecane-5-ol.
Substitution: Formation of compounds like 1-azidodeca-1,3-dien-5-ol or 1-cyanodeca-1,3-dien-5-ol.
Applications De Recherche Scientifique
(5S)-1-chlorodeca-1,3-dien-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5S)-1-chlorodeca-1,3-dien-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions, influencing its biological activity. The conjugated double bonds may also play a role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: A compound with similar structural features but different functional groups.
5S,8S-germacra-1E,6E-dien-5-ol: Another sesquiterpene alcohol with a different carbon skeleton.
Uniqueness
(5S)-1-chlorodeca-1,3-dien-5-ol is unique due to its specific combination of a chlorine atom, hydroxyl group, and conjugated double bonds. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
193410-67-2 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
(5S)-1-chlorodeca-1,3-dien-5-ol |
InChI |
InChI=1S/C10H17ClO/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,8-10,12H,2-4,7H2,1H3/t10-/m0/s1 |
Clé InChI |
LXYYJYHDSAZMSO-JTQLQIEISA-N |
SMILES isomérique |
CCCCC[C@@H](C=CC=CCl)O |
SMILES canonique |
CCCCCC(C=CC=CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


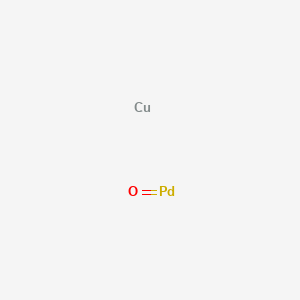
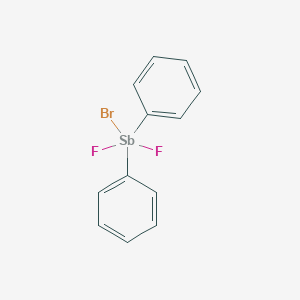
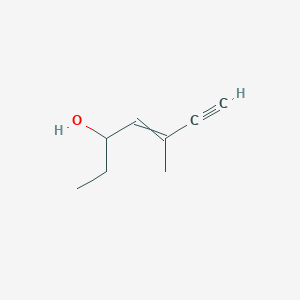
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

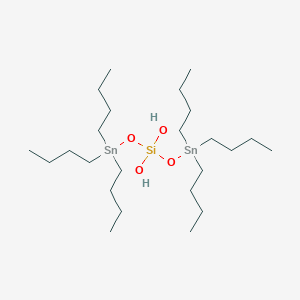
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
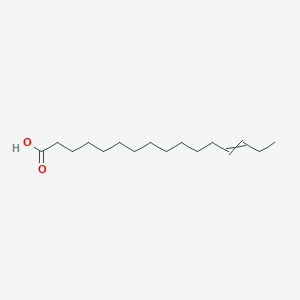
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
